3-(4-chlorophenyl)quinazolin-4(3H)-one
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Overview
Description
3-(4-chlorophenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 4-chlorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate cyclization and formation of the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-(4-chlorophenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of luminescent materials and fluorescent probes for bioimaging.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar bicyclic structure.
4(3H)-quinazolinone: A closely related compound with a similar core structure but different substituents.
2-(2′-hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
Uniqueness
3-(4-chlorophenyl)quinazolin-4(3H)-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
24122-31-4 |
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Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H |
InChI Key |
ZPLOOBDMVCHIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Cl |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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